3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline
CAS No.:
Cat. No.: VC17792829
Molecular Formula: C11H12BrN3
Molecular Weight: 266.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrN3 |
|---|---|
| Molecular Weight | 266.14 g/mol |
| IUPAC Name | 3-bromo-N-[(2-methylpyrazol-3-yl)methyl]aniline |
| Standard InChI | InChI=1S/C11H12BrN3/c1-15-11(5-6-14-15)8-13-10-4-2-3-9(12)7-10/h2-7,13H,8H2,1H3 |
| Standard InChI Key | HEROFNJKFRAPQN-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=N1)CNC2=CC(=CC=C2)Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with a methyl group and at the 5-position with a brominated aniline moiety via a methylene linker. This configuration introduces steric and electronic modifications that influence its reactivity and interactions with biological targets .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂BrN₃ | |
| Molecular Weight | 266.14 g/mol | |
| IUPAC Name | 3-bromo-N-[(2-methylpyrazol-3-yl)methyl]aniline | |
| Canonical SMILES | CN1C(=CC=N1)CNC2=CC(=CC=C2)Br | |
| PubChem CID | 43663205 |
The presence of a bromine atom at the meta position of the aniline ring enhances electrophilic substitution potential, while the pyrazole ring’s nitrogen-rich structure facilitates hydrogen bonding and π-π stacking interactions .
Synthetic Methodologies
Halogenation and Alkylation Strategies
While no direct synthesis protocols for 3-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline are documented, analogous pyrazole-aniline derivatives are typically synthesized through sequential halogenation and alkylation. A plausible route involves:
-
Bromination of 3-nitroaniline to introduce the bromine substituent.
-
Reduction of the nitro group to form the aniline intermediate.
-
Mannich reaction with 1-methyl-1H-pyrazole-5-carbaldehyde to install the methylene-linked pyrazole moiety .
Insights from Related Compounds
Studies on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines demonstrate the utility of Vilsmeier-Haack formylation and sodium borohydride reduction in constructing similar frameworks . For instance, 3-phenyl-1H-pyrazole-4-carbaldehydes are condensed with substituted anilines to form Schiff bases, which are subsequently reduced to yield target amines . Adapting these methods could enable the synthesis of 3-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline by replacing phenylsulfonyl groups with methyl substituents .
| Compound | YFV EC₅₀ (μM) | RSV EC₅₀ (μM) | Selectivity Index (YFV) |
|---|---|---|---|
| 7a | 22.0 ± 6.0 | 30.0 ± 4.0 | >4.5 |
| 1d | 11.0 ± 0.4 | 14.5 ± 3.5 | >9.1 |
| Ribavirin | 16.0 ± 2.0 | 37.5 ± 2.5 | 3.4 |
Antioxidant and Anticancer Properties
Pyrazole derivatives such as 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) show significant radical scavenging activity in DPPH assays (IC₅₀: 18–42 μM) and inhibit cancer cell proliferation via apoptosis induction. The bromine atom in 3-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline may enhance DNA intercalation or kinase inhibition, mechanisms observed in halogenated anticancer agents .
Applications in Drug Development
Pharmaceutical Intermediates
The compound’s modular structure makes it a candidate for further derivatization. Potential applications include:
-
Antiviral lead optimization: Modifying the pyrazole’s substituents to improve potency against RSV or DENV .
-
Kinase inhibitors: Brominated anilines are precursors in tyrosine kinase inhibitor synthesis.
-
Antioxidant agents: Functionalization of the methylene linker could enhance redox activity .
Computational Modeling Insights
Molecular docking studies of related compounds reveal strong binding affinities (−9.2 to −11.3 kcal/mol) to viral NS3 proteases and human topoisomerase II, suggesting targets for future investigations .
Research Gaps and Future Directions
Priority Areas for Investigation
-
Synthesis and characterization: Establishing reproducible protocols for 3-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline.
-
In vitro profiling: Screening against viral, cancer, and oxidative stress models.
-
Structure-activity relationships (SAR): Systematic variation of substituents to optimize bioavailability and efficacy.
Challenges in Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume